REACTION_CXSMILES
|
[Si]([O:8][C:9]1[C:10]([F:21])=[C:11]([CH:18]=[CH:19][CH:20]=1)[CH2:12][N:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1)(C(C)(C)C)(C)C.[F-].[K+]>CO>[F:21][C:10]1[C:11]([CH2:12][N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[CH:18][CH:19]=[CH:20][C:9]=1[OH:8] |f:1.2|
|
Name
|
intermediate 33
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-(3-{[tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzyl)pyrrolidine
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC=1C(=C(CN2CCCC2)C=CC1)F
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
Water (100 mL) and concentrated HCl were added
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous one was extracted with CH2Cl2 (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous one was extracted with CHCl3
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
recrystallized from Et2O/hexane mixture (1:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1CN1CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 48 mmol | |
AMOUNT: MASS | 9.3 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |